molecular formula C12H9N5O4S B279613 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide

5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide

Cat. No. B279613
M. Wt: 319.3 g/mol
InChI Key: KCCSMMMRSNRHGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrazole family and has a unique chemical structure that makes it an interesting target for drug development.

Mechanism of Action

The mechanism of action of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide has a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide in lab experiments is its unique chemical structure, which makes it an interesting target for drug development. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several potential future directions for research on 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide. One direction is to further investigate its potential as a treatment for neurological disorders such as Alzheimer's disease. Another direction is to explore its potential as a treatment for other inflammatory and cancer-related conditions. Additionally, more research is needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide involves the reaction of 4-nitro-1H-pyrazole-1-carbaldehyde with 2-aminothiazole in the presence of a catalyst. The resulting intermediate is then treated with furfurylamine to yield the final product.

Scientific Research Applications

There is a growing interest in the potential therapeutic applications of 5-({4-nitro-1H-pyrazol-1-yl}methyl)-N-(1,3-thiazol-2-yl)-2-furamide. This compound has been shown to have anti-inflammatory and anti-tumor properties in preclinical studies. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C12H9N5O4S

Molecular Weight

319.3 g/mol

IUPAC Name

5-[(4-nitropyrazol-1-yl)methyl]-N-(1,3-thiazol-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H9N5O4S/c18-11(15-12-13-3-4-22-12)10-2-1-9(21-10)7-16-6-8(5-14-16)17(19)20/h1-6H,7H2,(H,13,15,18)

InChI Key

KCCSMMMRSNRHGP-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=N1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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